molecular formula C11H13N5O2S B11809793 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11809793
M. Wt: 279.32 g/mol
InChI Key: VWPXOHFVBYMZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an amino group, an ethyl group, a methylthio group, and a carboxamide group, contributes to its distinct chemical properties and biological activities.

Chemical Reactions Analysis

7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.

Comparison with Similar Compounds

Compared to other pyrido[2,3-d]pyrimidine derivatives, 7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyrido[2,3-d]pyrimidine and triazolo[4,3-a]pyrimidine derivatives . These compounds also exhibit diverse biological activities, but the presence of the methylthio and carboxamide groups in this compound contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

7-amino-8-ethyl-2-methylsulfanyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H13N5O2S/c1-3-16-8(12)6(9(13)18)7(17)5-4-14-11(19-2)15-10(5)16/h4H,3,12H2,1-2H3,(H2,13,18)

InChI Key

VWPXOHFVBYMZFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)C2=CN=C(N=C21)SC)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.